molecular formula C13H26O B14497514 Tridecen-2-ol CAS No. 64391-40-8

Tridecen-2-ol

Cat. No.: B14497514
CAS No.: 64391-40-8
M. Wt: 198.34 g/mol
InChI Key: APYPFHCCLIIHOK-UHFFFAOYSA-N
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Description

Tridecen-2-ol is a 13-carbon unsaturated alcohol characterized by a hydroxyl group (-OH) on the second carbon and a double bond within the hydrocarbon chain. For instance, (2E)-Tridecen-1-ol acetate (CAS 193758-89-3) is used in fragrance formulations, suggesting that this compound may serve as a precursor in synthesizing esters for flavor and fragrance industries .

Properties

CAS No.

64391-40-8

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

tridec-1-en-2-ol

InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h14H,2-12H2,1H3

InChI Key

APYPFHCCLIIHOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecen-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tridecene. In this method, tridecene is first treated with borane (BH3) to form a trialkylborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of tridecenal. This process uses a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to reduce the aldehyde group to an alcohol group, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

Tridecen-2-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tridecenal or tridecenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to tridecane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Tridecenal, Tridecenoic acid.

    Reduction: Tridecane.

    Substitution: Tridecenyl chloride.

Scientific Research Applications

Tridecen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tridecen-2-ol involves its interaction with specific molecular targets. For instance, in cancer research, this compound has been found to target M-phase inducer phosphatases 1 and 2 (CDC 25A and B). These proteins play a crucial role in cell cycle regulation, and the binding of this compound to these targets can inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tridecen-2-ol with structurally related unsaturated alcohols, alkynols, and their derivatives based on molecular properties, functional groups, and applications:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
(E)-2-Tridecen-1-ol C₁₃H₂₆O 198.34 74962-98-4 Hydroxyl at C1, (E)-configured double bond at C2–C3 Intermediate in organic synthesis; potential fragrance component
12-Tridecyn-1-ol C₁₃H₂₄O 196.3 18202-11-4 Terminal alkyne at C12, hydroxyl at C1 Laboratory research; no known industrial hazards
5-Tridecyn-2-ol C₁₃H₂₄O 196.3 489469-00-3 Internal alkyne at C5, hydroxyl at C2 Specialty chemical; limited commercial data
2-Undecen-4-ol C₁₁H₂₂O 170.29 22381-86-8 Shorter chain (C11), hydroxyl at C4, double bond at C2–C3 Synthetic intermediate; referenced in multi-step organic reactions
(2E)-Tridecen-1-ol acetate C₁₅H₂₈O₂ 240.39 193758-89-3 Ester derivative of (E)-2-Tridecen-1-ol; acetate group at C1 Fragrance additive (e.g., essential oils)

Key Structural and Functional Differences:

Chain Length and Unsaturation: this compound (hypothetical) and (E)-2-Tridecen-1-ol share a 13-carbon backbone but differ in hydroxyl placement. 12-Tridecyn-1-ol and 5-Tridecyn-2-ol contain triple bonds (alkynes) instead of double bonds, reducing hydrogen count and increasing bond strength. This makes alkynols more reactive in click chemistry or polymerization .

Derivatives and Applications :

  • Ester derivatives like (2E)-Tridecen-1-ol acetate are commercially significant in perfumery due to their volatility and aroma retention .
  • 2-Undecen-4-ol ’s shorter chain (C11) enhances volatility, making it suitable for synthetic pathways requiring lower boiling points .

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